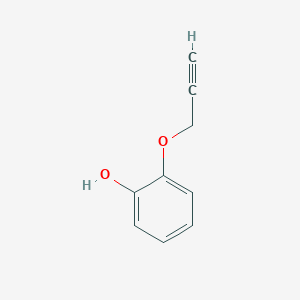

2-(Prop-2-yn-1-yloxy)phenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-prop-2-ynoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWCIBEJZADAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933323 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14817-38-0 | |

| Record name | 14817-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Propargyl Ethers As Synthetic Scaffolds

Aryl propargyl ethers, the class of compounds to which 2-(Prop-2-yn-1-yloxy)phenol belongs, are recognized as pivotal synthetic intermediates in organic chemistry. Their importance stems from the presence of the propargyl group (a three-carbon unit with a terminal alkyne) attached to an aromatic ring via an ether linkage. This combination provides a scaffold that can be elaborated into a wide variety of more complex molecular architectures.

These ethers are particularly valued as precursors for the synthesis of heterocyclic compounds, such as chromenes (benzopyrans) and benzofurans. msu.edursc.org Chromene motifs are prevalent in a vast number of natural products and molecules of pharmacological interest, making their efficient synthesis a key research objective. rsc.org The thermal or metal-catalyzed rearrangement and cyclization of aryl propargyl ethers offer a direct and powerful route to these important structures. msu.edursc.org

Furthermore, the reactive alkyne terminus of aryl propargyl ethers allows them to participate in a host of other transformations, including coupling reactions and cycloadditions. This reactivity has been harnessed to functionalize materials, such as in the preparation of modified graphene oxides for sensor applications. researchgate.net The ability to undergo diverse reactions makes aryl propargyl ethers versatile building blocks for constructing complex molecules and functional materials. nih.govmdpi.com

Structural Features and Reactivity Potential of the 2 Prop 2 Yn 1 Yloxy Phenol Moiety

The key structural components are:

A Phenolic Hydroxyl (-OH) Group: This group is acidic and can be deprotonated. It also acts as a directing group in electrophilic aromatic substitution and participates in hydrogen bonding. ustc.edu.cn

An Aryl Ether Linkage (-O-CH₂-): This connects the propargyl unit to the aromatic ring. The C-O bond of this ether is a key site of cleavage in the Claisen rearrangement. libretexts.org

A Propargyl Group (-CH₂C≡CH): This group contains a terminal alkyne, which is a site of high reactivity. The triple bond can undergo additions, cyclizations, and coupling reactions. The terminal proton is weakly acidic.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| Monoisotopic Mass | 148.052429494 Da | nih.gov |

| CAS Number | 14817-38-0 | nih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

The reactivity of this compound is dominated by two primary transformation pathways:

Claisen Rearrangement: As an aryl propargyl ether, the molecule can undergo a thermal researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgrsc.org This concerted pericyclic reaction involves the cleavage of the aryl ether C-O bond and the formation of a new C-C bond between the alkyne moiety and the ortho position of the phenol (B47542) ring. libretexts.org The initial rearrangement product is a non-aromatic allene-containing intermediate, which then tautomerizes to form a stable, aromatic 2-allylphenol (B1664045) derivative. libretexts.orgorganic-chemistry.org This rearrangement is a powerful carbon-carbon bond-forming reaction. rsc.org

Cyclization Reactions: The propargyl group is perfectly positioned for intramolecular cyclization onto the aromatic ring to form heterocyclic systems. This process is often catalyzed by transition metals such as gold, palladium, or silver, or other reagents like iodine. msu.eduorganic-chemistry.org Depending on the reaction conditions and the mode of cyclization (6-endo-dig vs. 5-exo-dig), this can lead to the formation of six-membered 2H-chromenes or five-membered benzofurans, respectively. msu.edu Gold-catalyzed cycloisomerization, for instance, has been shown to be an effective method for synthesizing 2H-chromenes from aryl propargyl ethers. msu.edu

Overview of Research Directions in the Field of Propargylated Phenolic Systems

Nucleophilic O-Alkylation Pathways

Nucleophilic O-alkylation is a cornerstone of ether synthesis, and its application to the preparation of this compound involves the formation of an ether linkage between a phenol (B47542) and a propargyl group.

Williamson Ether Synthesis Protocol

The Williamson ether synthesis is a widely employed and classical method for preparing ethers, including this compound. masterorganicchemistry.comwikipedia.org This reaction proceeds via an S(_N)2 mechanism where a phenoxide ion, acting as a nucleophile, attacks an electrophilic propargyl halide, leading to the formation of the desired ether and a salt byproduct. masterorganicchemistry.comwikipedia.orgyoutube.com The reaction is particularly effective for phenols due to their increased acidity compared to aliphatic alcohols, facilitating the formation of the nucleophilic phenoxide. youtube.com

The general scheme for the Williamson ether synthesis of this compound involves the reaction of a catechol derivative with a propargyl halide.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

Solvents: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. plos.orgnih.gov Acetone has been reported as an effective solvent for the propargylation of phenols. plos.orgnih.gov Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also commonly used. semanticscholar.org The use of aprotic polar solvents generally leads to good yields. plos.orgnih.gov

Temperature: The reaction temperature can significantly influence the rate of reaction. Elevated temperatures, often in the range of 50 to 100 °C, are typically employed to ensure a reasonable reaction rate. wikipedia.org Refluxing the reaction mixture is a common practice to maintain a consistent temperature. plos.org For instance, a convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives involves refluxing the reaction mixture at 80°C. plos.org

Time: The reaction time is another critical parameter that needs to be optimized to ensure the reaction goes to completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the other reaction conditions. wikipedia.orgsemanticscholar.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. plos.org

Table 1: Optimization of Reaction Conditions for the Synthesis of (Prop-2-ynyloxy)benzene Derivatives. semanticscholar.org

| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LiH (2) | THF | Room Temp | - | No Product |

| 2 | K₂CO₃ (1) | Acetone | Reflux | - | No Product |

| 3 | K₂CO₃ (3.5) | Acetone | Reflux | 16 | 73 |

Inorganic bases play a crucial role in the Williamson ether synthesis by deprotonating the phenolic hydroxyl group to generate the more nucleophilic phenoxide ion. youtube.com The choice of base can significantly impact the reaction's efficiency and yield.

Potassium Carbonate (K₂CO₃): This is a commonly used and effective base for the propargylation of phenols. plos.orgnih.govrsc.org It is a relatively mild and inexpensive base that is sufficient to deprotonate the acidic phenolic proton. youtube.com Studies have shown that K₂CO₃ provides good to excellent yields in the synthesis of various (prop-2-ynyloxy)benzene derivatives. plos.orgnih.gov The amount of K₂CO₃ used is also a critical factor, with studies indicating that an excess of the base is often required for optimal results. semanticscholar.org

Cesium Carbonate (Cs₂CO₃) and Cesium Bicarbonate (CsHCO₃): Cesium bases, such as Cs₂CO₃ and CsHCO₃, are often more effective than potassium or sodium bases in promoting O-alkylation reactions. This enhanced reactivity is attributed to the "cesium effect," where the larger and more polarizable cesium cation coordinates more effectively with the phenoxide, leading to a "naked" and more reactive nucleophile. Cesium bicarbonate has been successfully used for the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, affording high yields of the 4-O-alkylated products. nih.gov

The selection of the appropriate inorganic base is a critical step in designing an efficient Williamson ether synthesis for this compound and its derivatives. The choice often depends on the specific substrate, desired selectivity, and cost considerations.

Application of Phase-Transfer Catalysis in Propargylation

Phase-transfer catalysis (PTC) offers a powerful and practical approach for the O-alkylation of phenols, including propargylation. researchgate.netdntb.gov.uanih.gov This technique is particularly useful for reactions involving two immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the alkylating agent. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the propargyl halide. researchgate.net

The key advantages of using PTC in propargylation include:

Milder reaction conditions.

Increased reaction rates.

Higher yields and selectivity. researchgate.net

The ability to use a wider range of solvents. nih.gov

Facile separation of the catalyst in the case of polymer-bound catalysts. nih.gov

Continuous flow systems combined with phase-transfer catalysis have been shown to be highly efficient for the O-alkylation of phenols, offering excellent control over reaction parameters and leading to high yields in very short reaction times. researchgate.net

Chemo- and Regioselective Alkylation Strategies

When a phenol contains more than one hydroxyl group or other reactive functional groups, achieving chemo- and regioselectivity in the alkylation reaction becomes a significant challenge. For the synthesis of this compound from catechol (1,2-dihydroxybenzene), selective mono-propargylation is required.

Several strategies can be employed to control the selectivity of the alkylation:

Choice of Base and Reaction Conditions: The regioselectivity of phenol alkylation can often be controlled by carefully selecting the base and reaction conditions. For instance, in the alkylation of 2,4-dihydroxybenzaldehydes, using cesium bicarbonate in acetonitrile (B52724) at 80 °C leads to excellent regioselectivity for the 4-hydroxyl group. nih.gov The difference in acidity between the two hydroxyl groups in catechol can be exploited. The more acidic hydroxyl group is more readily deprotonated and will preferentially react with the propargyl halide.

Protecting Groups: In cases where inherent selectivity is difficult to achieve, the use of protecting groups can be a viable strategy. One of the hydroxyl groups can be selectively protected, allowing the other to be alkylated. Subsequent deprotection yields the desired mono-alkylated product.

Enzymatic and Bio-catalytic Methods: Engineered enzymes, such as cytochrome P450 monooxygenases, have shown remarkable chemo- and regioselectivity in the hydroxylation of aromatic compounds and can be envisioned for selective alkylation reactions in the future. nih.govresearchgate.netresearchgate.net

Synthesis of Complex Propargyl-Substituted Aromatic and Heterocyclic Systems

This compound serves as a versatile building block for the synthesis of more complex molecular architectures. rsc.org The presence of the terminal alkyne and the phenolic hydroxyl group allows for a variety of subsequent transformations.

The propargyl group can participate in a range of reactions, including:

Cyclization Reactions: Intramolecular reactions involving the propargyl group and the phenol can lead to the formation of heterocyclic systems like benzofurans and chromenes. rsc.org For example, under basic conditions, o-propargylphenols can regioselectively cyclize to form 2-substituted benzofurans. rsc.org Conversely, under cationic gold catalysis, the same starting materials can yield 4H-chromenes. rsc.org

Click Chemistry: The terminal alkyne is an excellent handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. semanticscholar.org This allows for the straightforward introduction of a wide variety of substituents.

Coupling Reactions: The alkyne can undergo various coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form more extended conjugated systems.

The phenolic hydroxyl group can also be further functionalized. These subsequent transformations on the this compound scaffold enable the synthesis of a diverse library of complex aromatic and heterocyclic compounds with potential applications in various fields.

Preparation of Functionalized Phenyl and Naphthyl Propargyl Ethers

The primary and most straightforward method for the synthesis of this compound and related aryl propargyl ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, a phenol or naphthol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a propargyl halide, most commonly propargyl bromide or propargyl chloride, to yield the desired ether.

The reaction conditions are generally mild and can be adapted for a wide range of substituted phenols and naphthols. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). mdpi.com Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently employed. mdpi.com

For instance, 2-(prop-2-yn-1-yloxy)naphthalene (B1602187) can be prepared in excellent yield by reacting 2-naphthol (B1666908) with propargyl bromide in the presence of a base. researchgate.net Similarly, various functionalized phenyl propargyl ethers have been synthesized from substituted phenols like 2,4,6-trimethylphenol (B147578) and 2,3-difluorophenol (B1222669) using potassium carbonate as the base. researchgate.net The synthesis of propargyl ether-functionalized polymers has also been reported, where a phenolic polymer is reacted with 3-bromopropyne in the presence of potassium carbonate. rsc.org

To enhance reaction rates and yields, especially for less reactive phenols, catalytic approaches have been developed. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, in an aqueous-alkaline solution can significantly improve the efficiency of the propargylation of hydroxyaromatic compounds. google.com Furthermore, it has been discovered that the addition of iron or iron compounds can accelerate the reaction between phenols and propargyl halides. google.com

| Phenolic Substrate | Reagents | Base | Solvent | Product | Yield | Reference |

| 2-Naphthol | Propargyl bromide | - | - | 2-(Prop-2-yn-1-yloxy)naphthalene | Excellent | researchgate.net |

| 2,4,6-Trimethylphenol | Propargyl bromide | K₂CO₃ | - | 1-(Prop-2-yn-1-yloxy)-2,4,6-trimethylbenzene | - | researchgate.net |

| 2,3-Difluorophenol | Propargyl bromide | K₂CO₃ | - | 1-(Prop-2-yn-1-yloxy)-2,3-difluorobenzene | - | researchgate.net |

| Phenolic Polymer | 3-Bromopropyne | K₂CO₃ | DMF | Propargyl ether-functionalized polymer | 84% | rsc.org |

| Bisphenol A | Propargyl chloride | NaOH (aq) | - | Bispropargyl ether of Bisphenol A | 85-97% | google.com |

| Dihydroxybenzene | Propargyl bromide | K₂CO₃ | - | Bis(prop-2-yn-1-yloxy)benzene | Good | rsc.org |

Integration of the Propargylphenol Moiety into Multi-Component Systems

The propargyl group in this compound is a versatile functional handle that allows for its incorporation into more complex molecular architectures via multi-component reactions. These reactions are highly efficient, as they enable the formation of several new bonds in a single operation.

A prominent example is the Huisgen 1,3-dipolar cycloaddition, or "click chemistry," where the terminal alkyne of the propargyl group reacts with an azide (B81097) to form a stable triazole ring. This strategy has been used to functionalize graphene oxide by first preparing azido-terminated graphene oxide and then reacting it with various aryl propargyl ethers in the presence of a copper(I) catalyst. researchgate.net

Gold-catalyzed reactions have also emerged as a powerful tool for the cyclization of propargyl ether derivatives. For example, gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ethers can lead to the formation of functionalized 1H-isochromenes and 2H-pyrans. acs.org These complex transformations proceed through a cascade of events, often involving regioselective oxidation and group migrations. acs.org

Furthermore, the propargyl moiety can participate in A³-coupling (aldehyde-alkyne-amine) reactions. A copper-catalyzed A³-type coupling of formaldehyde, β-aminoalcohols, and acetylenes can produce N-propargyl oxazolidines and N,N-dipropargyl vicinal amino alcohols. mdpi.com The propargyl group can also be involved in intramolecular hydroarylation reactions, where the alkyne undergoes cyclization with the adjacent aromatic ring, often catalyzed by metals like indium, to form chromene derivatives. rsc.org

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Aryl propargyl ether, Azido-terminated Graphene Oxide | CuBr | Functionalized Graphene Oxide | researchgate.net |

| Gold-Catalyzed Oxidative Cyclization | o-(Alkynyl)phenyl propargyl ether | Johnphos(MeCN)AuSbF₆, N-oxide | Functionalized 1H-Isochromene | acs.org |

| A³-Coupling | Formaldehyde, β-aminoalcohol, Acetylene | Copper | N-Propargyl oxazolidine | mdpi.com |

| Intramolecular Hydroarylation | Aryl propargyl ether | Indium | Chromene derivative | rsc.org |

| Copper-Catalyzed Cycloisomerization | O-propargyl oxime-containing 1,11-diynes | Copper(I) | Functionalized chromeno[4,3-b]pyrrole | acs.org |

Derivatization of Pre-existing Propargyl Ethers

Once the propargyl ether is formed, it can be further modified through various chemical transformations targeting either the alkyne functionality, the phenolic hydroxyl group (if present and unprotected), or the aromatic ring.

The terminal alkyne is particularly reactive and can undergo a plethora of reactions. Besides the cycloadditions mentioned earlier, it can be subjected to:

Oxidation: The propargyl group can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.

Reduction: The triple bond can be reduced to an alkene or alkane using reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Sonogashira coupling allows for the connection of the terminal alkyne to aryl or vinyl halides.

Propargylic C-H Functionalization: Direct functionalization of the C(sp³)–H bonds adjacent to the triple bond offers an efficient route to introduce new substituents. nih.gov For example, iridium-catalyzed enantioselective silylation of propargylic C-H bonds can produce valuable propargylsilanes. nih.gov

Claisen Rearrangement: Propargyl aryl ethers can undergo a Claisen rearrangement upon heating, often in the presence of a catalyst, to produce chromenes. This rearrangement involves the nih.govnih.gov-sigmatropic shift of the propargyl group from the oxygen atom to a carbon atom of the aromatic ring, followed by cyclization. doaj.org

The phenolic hydroxyl group in this compound can be alkylated, acylated, or used as a directing group for electrophilic aromatic substitution on the phenyl ring. The derivatization of this hydroxyl group can be used to tune the molecule's physical and chemical properties.

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Structure | Reference |

| Oxidation | Alkyne | Potassium permanganate, Chromium trioxide | Carboxylic acid or Aldehyde | |

| Reduction | Alkyne | Lithium aluminum hydride, Sodium borohydride | Alkane or Alkene | |

| Propargylic C-H Silylation | Propargylic C-H | Iridium catalyst, Silyl triflate | Propargylsilane | nih.gov |

| Claisen Rearrangement | Propargyl ether system | Heat | Chromene | doaj.org |

| Gold-Catalyzed Cyclization | Propargyl ether system | Gold catalyst | Dihydrofuran | mdpi.com |

Alkyne-Directed Transformative Reactions

The terminal alkyne group is the primary site of reactivity, participating in a host of metal-catalyzed transformations that are foundational to modern synthetic chemistry. These reactions allow for the construction of complex molecular architectures, from heterocyclic systems to elaborately coupled biaryls.

The copper(I)-catalyzed reaction between an azide and a terminal alkyne, known as the CuAAC click reaction, is a cornerstone of synthetic chemistry due to its high efficiency, mild reaction conditions, and broad substrate scope. google.combohrium.com This reaction is central to the utility of this compound in constructing more complex molecular frameworks. bohrium.com

The reaction of the terminal alkyne in this compound with various organic azides (R-N₃) under copper(I) catalysis leads to the regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. researchgate.netnih.gov This transformation is an evolution of the Huisgen 1,3-dipolar cycloaddition, with the copper catalyst dramatically accelerating the reaction and controlling the regiochemistry. frontiersin.org The resulting triazole products retain the phenolic hydroxyl group, making them available for further functionalization or for mediating specific molecular interactions. The triazole ring itself is a stable aromatic heterocycle that can participate in hydrogen bonding and act as a rigid linker in larger molecules. nih.gov The synthesis of these phenolic 1,2,3-triazoles can be achieved through a one-pot, two-step process. researchgate.net

Table 1: Illustrative CuAAC Reactions for the Synthesis of Phenolic 1,2,3-Triazoles This table presents generalized reaction conditions for the CuAAC of an alkyne like this compound with various azide partners.

| Azide Partner (R-N₃) | Catalyst System | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1-Benzyl-4-((2-phenoxymethoxy)methyl)-1H-1,2,3-triazole | researchgate.netfrontiersin.org |

| Azidothymidine | CuSO₄, AMTC Ligand, Sodium Ascorbate | CH₂Cl₂/H₂O | 30 °C, overnight | Thymidine-Triazole Conjugate | mdpi.com |

| 1-Azidotetradecane | CuSO₄, AMTC Ligand, Sodium Ascorbate | CH₂Cl₂/H₂O | 30 °C, overnight | Lipid-Triazole Conjugate | mdpi.com |

| Aryl Azides | Cu(I) generated in situ | Methanol | Room Temperature | 1-Aryl-4-((2-phenoxymethoxy)methyl)-1H-1,2,3-triazole | nih.gov |

A variety of catalyst systems have been developed to facilitate the CuAAC reaction. The most common method involves the in situ generation of the active Cu(I) species from the reduction of copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. mdpi.com To improve reaction rates and prevent copper-mediated side reactions, especially in biological applications, stabilizing ligands are often employed. nih.gov

Heterogeneous catalysts offer significant advantages, including enhanced stability, simplified product purification through filtration, and the potential for catalyst recycling. google.com These systems minimize copper leaching into the product, which is crucial for applications in materials science and biology where copper ion toxicity is a concern. google.com Examples of heterogeneous catalysts include copper nanoparticles and copper supported on solid matrices like charcoal or polymers. nih.govrsc.org

Homogeneous Catalysts : Typically involve Cu(I) salts like CuI, CuBr, or in situ reduction of Cu(II) salts. Ligand-accelerated catalysis, using chelating agents like tris(triazolylmethyl)amine (TTMA) or bathophenanthroline, enhances reaction efficiency. nih.gov

Heterogeneous Catalysts : Copper-on-charcoal has been shown to be a robust and versatile catalyst for the synthesis of 1,2,3-triazoles under continuous flow conditions. rsc.org Resin-supported copper-binding ligands also create effective and reusable catalysts for CuAAC reactions in both organic and aqueous solvents. nih.gov

The CuAAC reaction is a powerful tool for molecular conjugation, enabling the linking of two different molecular entities with high precision. researchgate.net The reaction's bioorthogonal nature—meaning its components react selectively with each other without interfering with native biological functional groups—makes it ideal for labeling biomolecules. nih.gov Using this compound, a phenolic core can be "clicked" onto various substrates, including polymers, biomolecules, and fluorescent probes. nih.gov

The scope is exceptionally broad, allowing for the synthesis of complex architectures from simple building blocks. bohrium.com However, a primary limitation is the potential cytotoxicity of the copper catalyst, which can be problematic for in vivo applications. google.com This has driven the development of copper-free click reactions and the use of highly efficient ligand systems or heterogeneous catalysts to minimize the amount of free copper. google.comnih.gov The reactivity can also be modestly influenced by the electronic nature of the alkyne, though propargyl ethers like this compound are generally considered excellent substrates. nih.gov

While the prompt mentions Suzuki coupling, the most direct and widely used palladium-catalyzed reaction involving the terminal alkyne of the propargyl moiety is the Sonogashira coupling. wikipedia.orggold-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it a powerful method for synthesizing aryl alkynes and conjugated enynes. libretexts.org

The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine). organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

For this compound, Sonogashira coupling with an aryl halide (Ar-X) would yield a 1-aryl-3-(2-phenoxymethoxy)prop-1-yne derivative, a structure that extends the conjugation and provides a scaffold for more complex materials and pharmaceutical agents.

Table 2: Representative Conditions for Sonogashira Coupling This table outlines generalized conditions for the Sonogashira coupling of a terminal alkyne like this compound.

| Aryl/Vinyl Halide (R-X) | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine | THF | wikipedia.orglibretexts.org |

| Bromobenzene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | gold-chemistry.org |

| Aryl Triflates | Pd(OAc)₂ / Ligand | CuI | Et₃N | Acetonitrile | wikipedia.org |

| Vinyl Bromide | Pd(PPh₃)₄ | CuI | n-Butylamine | Benzene (B151609) | organic-chemistry.org |

Separately, the phenolic end of the molecule could participate in a Suzuki-Miyaura coupling. This would require activation of the phenolic hydroxyl group by converting it into a better leaving group, such as a triflate (OTf) or tosylate. mdpi.com The resulting aryl triflate could then be coupled with an organoboron reagent (e.g., an arylboronic acid) under palladium catalysis to form a biaryl structure. nih.gov

Gold catalysts, particularly cationic gold(I) complexes, are soft, π-acidic Lewis acids that effectively activate the carbon-carbon triple bond of alkynes toward nucleophilic attack. kyoto-u.ac.jpnsf.gov This property enables a range of unique cyclization and rearrangement reactions that are often not possible with other catalysts.

For this compound, gold catalysis could facilitate an intramolecular cyclization. The gold catalyst would coordinate to the alkyne, rendering it highly electrophilic. The nearby phenolic hydroxyl group could then act as an intramolecular nucleophile, attacking the activated alkyne. This process, known as hydroalkoxylation, would likely proceed via a 6-endo-dig cyclization to form a six-membered heterocyclic ring, specifically a substituted benzofuran (B130515) derivative, after tautomerization.

Furthermore, propargyl groups are known to undergo gold-catalyzed rearrangements. kyoto-u.ac.jp For instance, the propargyl Claisen rearrangement transforms propargyl vinyl ethers into homoallenic alcohols. organic-chemistry.orgacs.org While this compound is not a vinyl ether itself, its derivatives could be designed to undergo such transformations. A more relevant possibility is a cascade reaction where the initial cyclization is followed by further rearrangements, a strategy that has been used to rapidly build molecular complexity from N-propargylanilines. kyoto-u.ac.jp

Table 3: Potential Gold-Catalyzed Transformations for Propargyl Ether Scaffolds This table summarizes potential reactions applicable to the propargyl ether moiety in this compound, based on established gold-catalyzed reactivity.

| Reaction Type | Gold Catalyst Example | General Transformation | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Intramolecular Hydroalkoxylation | IPrAuCl / AgSbF₆ | Alkyne + internal alcohol → Cyclic ether | Substituted Dihydrobenzofuran | kyoto-u.ac.jp |

| Propargyl Claisen Rearrangement (of a derivative) | [(Ph₃PAu)₃O]BF₄ | Propargyl vinyl ether → Homoallenic alcohol | Allenyl-substituted phenol (from a vinyl ether precursor) | organic-chemistry.orgacs.org |

| Meyer-Schuster Rearrangement (of an alcohol derivative) | PPh₃AuNTf₂ | Propargyl alcohol → α,β-Unsaturated ketone | Enone (from a tertiary alcohol precursor) | nsf.gov |

Other Alkyne Functionalization Reactions (e.g., Hydration, Halogenation)

The terminal alkyne of this compound is susceptible to a variety of other functionalization reactions.

Hydration: In the presence of a suitable catalyst, such as a mercury salt or a gold complex, the alkyne can undergo hydration to form a ketone. This transformation follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne.

Halogenation: The alkyne can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-haloalkenes. The reaction proceeds through a halonium ion intermediate, and the stereochemistry of the addition can be influenced by the reaction conditions. Phenols readily react with halogens, and in the case of this compound, both the alkyne and the aromatic ring can undergo halogenation. quora.com For instance, reaction with bromine water can lead to the formation of 2,4,6-tribromophenol. byjus.com

A summary of representative alkyne functionalization reactions is presented in the table below.

| Reaction | Reagents | Product Type |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Bromination | Br₂ | Dibromoalkene |

| Chlorination | Cl₂ | Dichloroalkene |

SuFEx Click Chemistry Applications

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful class of click reactions, utilizes the reactivity of sulfonyl fluorides and related compounds. rsc.orgresearchgate.net While direct applications of this compound in SuFEx are not extensively documented, its phenolic hydroxyl group makes it a potential candidate for reactions with SuFEx hubs like sulfuryl fluoride (SO₂F₂) or thionyl tetrafluoride (SOF₄). nih.gov These reactions typically involve the exchange of a fluoride atom on the sulfur hub with the phenolic oxygen, forming a stable sulfonate ester linkage. nih.gov This process can be catalyzed by bases or proceed under mild conditions, making it suitable for a variety of synthetic applications, including bioconjugation and materials science. rsc.orgnih.gov The development of methods for the synthesis of sulfonyl fluorides from various sulfur(VI) precursors has expanded the scope of SuFEx chemistry. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

The general scheme for the reaction of a phenol with a SuFEx hub is as follows:

R-OH + F-SO₂-F → R-O-SO₂-F + HF

This reaction highlights the potential for incorporating the 2-(prop-2-yn-1-yloxy)phenyl moiety into larger molecular architectures using the robust and efficient SuFEx methodology. cshl.edudigitellinc.comnih.govwur.nl

Phenol-Mediated Transformations

The phenolic moiety of this compound governs its reactivity in electrophilic aromatic substitution and other transformations directed by the hydroxyl group.

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl and propargyloxy substituents.

Both the hydroxyl (-OH) and the propargyloxy (-OCH₂C≡CH) groups are ortho- and para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.combyjus.com This is because the oxygen atom in both groups can donate a lone pair of electrons to the benzene ring through resonance, increasing the electron density at the ortho and para positions. quora.comgauthmath.comdoubtnut.comdoubtnut.com This increased electron density makes these positions more susceptible to attack by electrophiles. byjus.combyjus.com

The hydroxyl group is a strongly activating, ortho-, para-directing substituent. ucalgary.ca The lone pair of electrons on the oxygen atom participates in resonance with the benzene ring, leading to a significant increase in electron density at the ortho and para positions. doubtnut.com This makes phenols highly reactive towards electrophiles. byjus.comwku.edu

Controlling the regioselectivity of electrophilic aromatic substitution on this compound can be challenging due to the presence of two ortho, para-directing groups. The outcome of the reaction is influenced by a combination of steric and electronic factors.

The hydroxyl group is a powerful activating group, and its directing effect often dominates. ucalgary.ca Therefore, substitution is generally expected to occur at the positions ortho and para to the hydroxyl group. In this compound, the para position relative to the hydroxyl group is occupied by the propargyloxy group. Consequently, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C4 and C6).

However, the propargyloxy group at the C2 position introduces steric hindrance, which may disfavor substitution at the C6 position. Therefore, substitution at the C4 position (para to the propargyloxy group and ortho to the hydroxyl group) is often favored. The specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature, can be adjusted to influence the regiochemical outcome. For instance, in non-polar solvents, substitution at the para position is often preferred, while in polar solvents, the proportion of the ortho isomer may increase.

The table below summarizes the directing effects of the functional groups in this compound.

| Functional Group | Position | Directing Effect | Activating/Deactivating |

| Hydroxyl (-OH) | C1 | Ortho, Para | Activating |

| Propargyloxy (-OCH₂C≡CH) | C2 | Ortho, Para | Activating |

Intramolecular Cyclization and Annulation Reactions

The presence of both a phenolic hydroxyl group and a propargyl ether in this compound provides a perfect scaffold for various intramolecular reactions, leading to the formation of new heterocyclic ring systems.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an aryl allyl ether. wikipedia.orgorganic-chemistry.org For aryl propargyl ethers like this compound, a thermal rearrangement can occur, which is analogous to the aromatic Claisen rearrangement.

The mechanism of the aromatic Claisen rearrangement is a concerted, pericyclic process that proceeds through a cyclic transition state. wikipedia.org Heating this compound would be expected to initiate a wikipedia.orgwikipedia.org-sigmatropic rearrangement, where the propargyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This would initially form an allenic intermediate, which would then tautomerize to a more stable product.

If the ortho positions are blocked, the migrating group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org In the case of this compound, the initial Claisen rearrangement would likely be followed by a cyclization step. The newly formed ortho-allenyl phenol can undergo an intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across one of the double bonds of the allene (B1206475), to form a five- or six-membered heterocyclic ring, such as a dihydrofuran or dihydropyran derivative.

The Claisen rearrangement is typically a thermal process, often requiring high temperatures. organic-chemistry.org However, the reaction can be catalyzed by Lewis acids or other reagents. The formation of a carbonyl group in the product of the aliphatic Claisen rearrangement provides a thermodynamic driving force for the reaction. youtube.com

The intramolecular nitrile oxide cycloaddition (INOC) is a [3+2] cycloaddition reaction that can be utilized to construct heterocyclic rings. rsc.org In the context of this compound, this reaction would require the modification of the molecule to contain a nitrile oxide precursor, such as an oxime or a nitroalkane, tethered to the phenolic ring.

If a nitrile oxide functionality were introduced onto the aromatic ring of this compound, an intramolecular cycloaddition with the alkyne of the propargyl group could occur. This reaction would lead to the formation of a fused isoxazole (B147169) ring system. The regioselectivity and stereoselectivity of the cycloaddition would be important considerations in the synthesis of a specific target molecule.

The INOC reaction is a powerful tool for the synthesis of complex polycyclic molecules and has been applied in the synthesis of natural products. rsc.org The reaction is often promoted by the in-situ generation of the nitrile oxide from its precursor, for example, by dehydration of a nitroalkane or oxidation of an aldoxime. The stereochemical outcome of the cycloaddition is often predictable based on the geometry of the transition state. mdpi.com

Radical-mediated reactions offer a powerful alternative to ionic or pericyclic reactions for the construction of cyclic molecules. For this compound, radical-mediated annulation could be initiated at several positions.

One possible strategy would involve the generation of a radical on the aromatic ring, which could then add to the alkyne of the propargyl group in an intramolecular fashion. This would lead to the formation of a vinyl radical, which could then be trapped or undergo further reactions to form a stable product.

An electrooxidative [3+2] annulation between phenols and electron-deficient alkenes has been reported for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives. nih.govscispace.comrsc.org This process involves the anodic oxidation of the phenol to generate a carbon-centered radical, which then adds to the alkene. A similar strategy could potentially be applied to this compound, where the intramolecular alkyne would serve as the radical acceptor.

Another approach could involve the generation of a radical on the propargyl group itself. For example, homolytic cleavage of a C-H bond or the addition of a radical to the alkyne could initiate a cyclization cascade. The phenolic hydroxyl group could also play a role in these radical processes, either by acting as a hydrogen atom donor or by participating in the cyclization itself.

Table 3: Intramolecular Cyclization and Annulation Reactions

Other Cyclofunctionalization Reactions

The reaction of this compound with an electrophilic iodine source, such as molecular iodine (I₂), provides a direct route to iodinated chromene derivatives. This transformation is a powerful example of halocyclization, where the electrophile activates the alkyne toward intramolecular nucleophilic attack by the phenolic oxygen. The reaction typically proceeds under mild conditions, often requiring a base to facilitate the cyclization process.

The generally accepted mechanism for the iodocyclization of this compound commences with the formation of a cyclic iodonium (B1229267) ion intermediate from the reaction of the alkyne with iodine. This is followed by an intramolecular nucleophilic attack from the phenolic oxygen. A 6-endo-dig cyclization pathway is favored, leading to the formation of a six-membered chromene ring. Subsequent deprotonation of the resulting oxonium ion intermediate furnishes the final iodinated 2H-chromene product. The regioselectivity of this reaction is noteworthy, consistently yielding the 6-endo cyclized product over the alternative 5-exo pathway.

A more complex and highly efficient cyclofunctionalization strategy involves a palladium-catalyzed tandem reaction sequence. This approach combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization in a one-pot process. Typically, a derivative of this compound, such as an ortho-iodinated analog, is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

The reaction sequence is initiated by the classical Sonogashira coupling of the aryl iodide with the terminal alkyne, forming a new carbon-carbon bond. The resulting intermediate, which now contains two alkyne functionalities, then undergoes a palladium-catalyzed intramolecular cyclization. This cyclization can proceed through various pathways, often involving the formation of a vinylpalladium species, which is then trapped by the phenolic oxygen to afford the final substituted chromene or benzofuran derivative. This tandem approach is particularly valuable as it allows for the rapid assembly of complex molecular scaffolds from simpler starting materials.

Table 1: Examples of Other Cyclofunctionalization Reactions of this compound and its Analogs

| Starting Material | Reaction Type | Catalyst/Reagents | Product(s) | Yield (%) | Ref. |

| This compound | Iodocyclization | I₂, K₃PO₄, CH₃CN | 3-Iodo-2-methyl-2H-chromene | 85 | nih.gov |

| This compound | Iodocyclization | I₂, NaHCO₃, CH₂Cl₂ | 3-Iodo-2H-chromene | Not specified | nih.gov |

| 2-Iodo-6-(prop-2-yn-1-yloxy)phenol | Tandem Sonogashira/Cyclization | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 2-Benzyl-3-methyl-2,3-dihydrobenzo[b]furan | 78 | daneshyari.comresearchgate.net |

| 1-Iodo-2-(prop-2-yn-1-yloxy)benzene | Tandem Sonogashira/Cyclization | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF | 2-Benzylidene-2,3-dihydrobenzo[b]furan | 82 | daneshyari.comresearchgate.net |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic structure, geometry, and reactivity of phenolic compounds.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. For phenolic compounds like 2-(prop-2-yn-1-yloxy)phenol, these studies can clarify reaction pathways such as electrophilic substitution, oxidation, or participation of the propargyl group in further reactions.

For instance, in the study of phenol (B47542) alkylation or its reaction with radicals like hydroxyl (•OH), DFT methods such as B3LYP are commonly employed. researchgate.netrsc.org These studies calculate the energies of reactants, intermediates, transition states, and products. The reaction between phenol and •OH radicals has been shown to proceed via different pathways, including hydrogen abstraction from the phenolic hydroxyl group or addition to the aromatic ring at ortho, meta, and para positions. researchgate.net A similar investigation for this compound would also need to consider hydrogen abstraction from the methylene (B1212753) group of the propargyl moiety.

A theoretical investigation would typically involve:

Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies (ZPVE).

Intrinsic Reaction Coordinate (IRC) calculations: To ensure the identified transition state correctly connects the desired reactants and products.

The presence of a solvent, like water, can be included using continuum models like the Conductor-like Polarized Continuum Model (CPCM), which has been shown to be crucial in accurately modeling reaction energetics in solution. researchgate.net

| Component | Examples | Purpose |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, MPW1K, ωB97X-D | Approximates the exchange-correlation energy, crucial for accurate energy and geometry predictions. |

| Basis Set | 6-31+G(d,p), 6-311++G(d,p), aug-cc-pVTZ | Describes the atomic orbitals used to build the molecular orbitals. Larger basis sets provide more flexibility and accuracy. |

| Solvation Model | CPCM, SMD, IEFPCM | Accounts for the bulk electrostatic effects of a solvent on the reaction. |

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO).

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms, reflecting their high electron density and propensity to engage in electrophilic aromatic substitution. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. DFT calculations can provide precise energies for these orbitals and visualize their distribution.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, which quantify different aspects of chemical reactivity. These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from the equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |

Studies on other ortho-substituted phenols show that the nature of the substituent significantly influences the FMO energies and, consequently, the reactivity descriptors. researchgate.net The electron-donating ether group at the ortho position in this compound would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted phenol.

Conformational Analysis and Intermolecular Interactions

The flexibility of the prop-2-yn-1-yloxy side chain means that this compound can exist in multiple conformations. These conformations arise from the rotation around the C-O and C-C single bonds of the ether linkage. DFT calculations are essential for exploring the potential energy surface to identify stable conformers and the energy barriers between them.

A thorough conformational analysis would involve a systematic scan of the dihedral angles defining the side chain's orientation relative to the phenol ring. For each conformer, the geometry is optimized, and the relative energy is calculated. This analysis can reveal the most stable conformation in the gas phase and how intermolecular forces, such as hydrogen bonding, might favor different conformations in condensed phases or in complexes with other molecules. For example, an intramolecular hydrogen bond between the phenolic hydroxyl group and the ether oxygen atom is possible and would significantly influence the preferred conformation.

DFT has been successfully used to analyze the complex conformational landscapes of other flexible natural polyphenols, sometimes in conjunction with experimental data like NMR coupling constants to validate the predicted structures in solution. chemrxiv.org

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other theoretical shortcomings, providing a predicted spectrum that can be compared directly with experimental IR and Raman data. This allows for the assignment of specific vibrational modes to observed spectral bands.

NMR Spectra: Magnetic properties, such as NMR chemical shifts and spin-spin coupling constants, can be computed. This is particularly useful for complex structures, where it can help assign signals to specific nuclei and confirm the predicted conformation of the molecule in solution. chemrxiv.org

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. This allows for the prediction of UV-Vis absorption spectra, helping to assign electronic transitions (e.g., π→π* transitions in the aromatic ring).

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) obtained from DFT calculations to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwiley-vch.de

The analysis focuses on the critical points (CPs) of the electron density, where the gradient of the density is zero (∇ρ(r) = 0). muni.cz The properties of the electron density and its Laplacian (∇²ρ(r)) at these points reveal the nature of the chemical interactions.

A key feature is the bond critical point (BCP), which is found along a bond path connecting two atomic nuclei. wiley-vch.de The values at the BCP provide quantitative information about the bond.

| Parameter | Symbol | Interpretation |

|---|---|---|

| Electron Density | ρ(rBCP) | Correlates with the bond order; higher values indicate stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(rBCP) | Indicates the nature of the interaction. Negative values (∇²ρ < 0) are characteristic of shared-shell (covalent) interactions. Positive values (∇²ρ > 0) are typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces). |

| Total Electron Energy Density | H(rBCP) | The sign of H is a reliable indicator of the degree of covalency. H < 0 for all covalent interactions. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP. High values indicate π-character or ring strain. |

For this compound, a QTAIM analysis could precisely characterize the C-C and C-O bonds within the molecule, including the triple bond of the alkyne group. It could also quantify the strength and nature of any intramolecular hydrogen bond between the phenolic -OH and the ether oxygen.

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time evolution of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of this compound, either isolated or in the presence of other molecules like solvents or biological macromolecules.

MD simulations on phenolic compounds can be used to:

Explore Conformational Dynamics: Observe the transitions between different stable conformations over time, providing a more realistic picture than static DFT calculations.

Analyze Solvation Structure: Study the arrangement of solvent molecules (e.g., water) around the solute, including the formation and lifetime of hydrogen bonds.

Simulate Self-Assembly: Investigate how multiple molecules of this compound might interact and aggregate in solution, which is relevant for understanding the formation of nanoparticles or films from similar phenolic compounds. acs.org

Study Interactions with Larger Systems: Model how the molecule binds to and interacts with a biological target, such as an enzyme active site or a receptor.

These simulations rely on a force field, a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates. While less computationally demanding than DFT, the accuracy of MD simulations is highly dependent on the quality of the force field used.

Quantum Chemical Calculation of Electronic Structure and Energetics

The electronic structure and energetics of phenolic compounds are frequently investigated using quantum chemical calculations, which provide deep insights into molecular properties and reactivity. These computational methods, such as Density Functional Theory (DFT), are essential for understanding the behavior of molecules at a quantum level.

Typically, such studies involve the calculation of several key parameters:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Thermodynamic Parameters: Calculations can predict properties such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the energetics of chemical reactions involving the compound.

For this compound, it is hypothesized that the phenolic hydroxyl group and the propargyl ether moiety would significantly influence its electronic properties. The aromatic ring and the oxygen atom of the hydroxyl group would be electron-rich, contributing to the HOMO. The alkyne group (C≡C) in the propargyl substituent is an electron-withdrawing group and would likely be a major contributor to the LUMO.

However, without specific published research focusing on this compound, the presentation of detailed research findings and corresponding data tables on its quantum chemical properties is not possible at this time. Further experimental and computational studies are required to elucidate the specific electronic structure and energetics of this compound.

Applications in Cutting Edge Chemical Synthesis and Materials Science

As Versatile Building Blocks in Organic Synthesis

The presence of both a nucleophilic phenol (B47542) and an electrophilic/coupling-ready alkyne allows 2-(prop-2-yn-1-yloxy)phenol to serve as a foundational element for building intricate molecular frameworks.

Construction of Poly-Functionalized Aromatic and Heterocyclic Compounds

The reactivity of the propargyl group is central to the utility of this compound in synthesizing complex aromatic and heterocyclic structures. The terminal alkyne is particularly amenable to powerful carbon-carbon bond-forming reactions.

One of the most significant applications is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction allows for the direct attachment of the propargyl phenol scaffold to other aromatic or vinylic systems, providing a straightforward route to extended, conjugated molecules. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Furthermore, the propargyl ether moiety can be leveraged to construct heterocyclic systems. For instance, propargylic aryl ethers are known precursors for the synthesis of 2H-chromenes (also known as 2H-benzopyrans). nih.govorganic-chemistry.org This transformation can be achieved through methods like electrophilic cyclization, where an agent such as iodine or phenylselenyl bromide activates the alkyne, leading to an intramolecular attack by the aromatic ring to form the six-membered oxygen-containing heterocycle. organic-chemistry.org Such chromene structures are prevalent in many biologically active natural products. nih.govrsc.org

The alkyne also serves as a dienophile or dipolarophile in various cycloaddition reactions , which are powerful methods for constructing cyclic and heterocyclic frameworks. libretexts.orgusc.edu For example, it can participate in [4+2] cycloadditions to form multisubstituted phenols or in [3+2] cycloadditions, like the Huisgen dipolar cycloaddition with azides, to form triazoles. semanticscholar.orgrsc.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd Catalyst, Cu(I) cocatalyst, Amine Base | Aryl/Vinyl-Substituted Alkynes | organic-chemistry.orgwikipedia.org |

| Electrophilic Cyclization | This compound | I₂, ICl, or PhSeBr | 3,4-Disubstituted 2H-Chromenes | organic-chemistry.org |

| [3+2] Cycloaddition (Click Chemistry) | This compound, Organic Azide (B81097) | Cu(I) Catalyst | 1,2,3-Triazole Derivatives | semanticscholar.org |

Precursors for Divergent Synthetic Libraries

The concept of "click chemistry" has revolutionized drug discovery and materials science by providing a set of reliable and high-yielding reactions for rapidly joining molecular building blocks. nih.gov The terminal alkyne of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction. semanticscholar.org

This reaction allows this compound to be efficiently and covalently linked to a vast array of molecules containing an azide functional group. By reacting this single precursor with a diverse collection of azide-containing starting materials, a large and varied library of 1,2,3-triazole-containing compounds can be generated. This divergent approach is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of thousands of related yet distinct molecules for high-throughput screening in drug discovery and materials development. semanticscholar.orgnih.gov The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing positively to the biological activity of the final compound.

Role in the Synthesis of Complex Natural Product Analogues

Many natural products contain intricate carbon skeletons and specific stereochemistry that are challenging to replicate synthetically. This compound provides a versatile starting point for creating analogues of these complex molecules.

The aromatic Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that can be applied to aryl propargyl ethers like this compound. researchgate.netorganic-chemistry.orgresearchgate.net Upon heating, the propargyl group migrates from the ether oxygen to an ortho position on the aromatic ring, forming a C-C bond and resulting in a 2-allenylphenol. This allene (B1206475) intermediate is highly reactive and can be further transformed to construct complex side chains or annulated ring systems found in natural products. When the ortho positions are blocked, the reaction can proceed to the para position, offering another avenue for functionalization. organic-chemistry.org This method has been utilized in the synthesis of various natural product families, including prenylated phenylpropanoids. nih.gov

Additionally, the Sonogashira coupling, mentioned earlier, is a key strategy in the total synthesis of natural products that contain enyne or arylethynyl motifs. libretexts.orgwikipedia.orgbeilstein-journals.org Using this compound as the alkyne partner allows for the incorporation of the hydroxyphenyl ether moiety into larger, more complex structures that mimic or are analogous to naturally occurring substances.

In Ligand Design and Coordination Chemistry

The phenolic hydroxyl group and the versatile alkyne functionality make this compound a valuable scaffold for designing sophisticated ligands for metal complexation.

Development of Schiff Base Ligands

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. They are among the most widely used classes of ligands in coordination chemistry. researchgate.netnih.gov While this compound itself is not a Schiff base, it is an excellent precursor for one.

To create a Schiff base ligand, the parent compound can first be converted to 2-(prop-2-yn-1-yloxy)benzaldehyde via formylation of the phenol. This aldehyde can then be readily condensed with a variety of primary amines (R-NH₂) to yield a Schiff base ligand. science.govresearchgate.net The resulting ligand features an imine nitrogen and the ether oxygen as potential coordination sites, with the propargyl group available for post-coordination modification or to influence the steric and electronic properties of the resulting metal complex. The choice of the amine component allows for fine-tuning of the ligand's properties, introducing additional donor atoms or bulky groups.

| Step | Starting Material | Reaction | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | This compound | Formylation (e.g., Reimer-Tiemann reaction) | 2-(Prop-2-yn-1-yloxy)benzaldehyde | Introduces the aldehyde group necessary for Schiff base formation. |

| 2 | 2-(Prop-2-yn-1-yloxy)benzaldehyde | Condensation with a primary amine (R-NH₂) | Schiff base ligand with a C=N bond | Creates a versatile chelating ligand. |

Synthesis of Multi-Dentate Ligands for Metal Complexation

Schiff bases derived from salicylaldehyde (B1680747) analogues are classic examples of bidentate or polydentate ligands. osti.govresearchgate.netresearchgate.net The Schiff bases synthesized from 2-(prop-2-yn-1-yloxy)benzaldehyde can act as bidentate [O, N] ligands , coordinating to a metal center through the phenolic ether oxygen and the imine nitrogen.

By choosing a diamine or a more complex primary amine in the condensation step, ligands with higher denticity can be created. For example, condensation with ethylenediamine (B42938) would produce a tetradentate [N₂, O₂] ligand capable of forming highly stable complexes with a variety of transition metals like Cu(II), Ni(II), and Co(II). researchgate.netosti.gov These multi-dentate ligands are crucial in catalysis, materials science, and bioinorganic chemistry, as they form well-defined and stable coordination compounds. The presence of the propargyl group on the periphery of these complexes offers a reactive handle for further functionalization, such as linking the complex to a polymer support or another molecular entity. researchgate.netnih.govhawaii.edu

In Materials Science and Supramolecular Chemistry

The dual functionality of this compound makes it a valuable precursor in materials science, enabling the synthesis of advanced polymers and the construction of ordered supramolecular assemblies.

Precursors for Polymer Synthesis and Crosslinking Agents

The terminal alkyne of this compound is its most significant feature for polymer science. This group is a key participant in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is celebrated for its high efficiency, reliability, and biocompatibility. nih.govbiosyn.com This reaction allows for the straightforward linking of alkyne-functionalized molecules with azide-containing counterparts to form stable triazole linkages, a cornerstone of modern polymer synthesis and modification. acs.orgacs.org

The propargyl ether group is particularly effective as a latent crosslinking unit. A notable example is the use of a propargyl ether-functionalized poly(m-phenylene) (PE-PMP) as a precursor to high-performance thermosetting materials. rsc.org Upon heating, the propargyl ether groups undergo a thermally induced post-polymerization reaction, creating a highly cross-linked network without the need for additional catalysts or releasing volatile byproducts. rsc.org This process transforms a soluble and processable linear polymer into an intractable, robust material with exceptional properties. rsc.org

The resulting cross-linked polymer network exhibits high thermal stability, with a decomposition temperature (5% weight loss) of 471 °C and a high char yield of 67% at 1000 °C under nitrogen. rsc.org Furthermore, the material demonstrates a high glass transition temperature (Tg) near 330 °C and maintains a storage modulus exceeding 4.0 GPa even at 300 °C, properties that are superior to many commercial epoxy and novolac resins. rsc.org These characteristics highlight the potential of incorporating the 2-(prop-2-yn-1-yloxy) moiety into polymer backbones to create advanced materials for applications such as insulators in the microelectronics industry. rsc.org

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | ~330 °C |

| 5% Weight Loss Temperature (Td5%) | 471 °C |

| Char Yield (at 1000 °C, N2) | 67% |

| Storage Modulus (at 300 °C) | > 4.0 GPa |

| Hardness | 1.22 GPa |

| Young's Modulus | 9.44 GPa |

| Dielectric Constant (2-30 MHz) | 2.93 |

Design and Assembly of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to direct the self-assembly of molecules into ordered, functional structures. nih.gov The structure of this compound contains all the necessary elements to participate in such assemblies. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, while the benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems.

Research on complex natural extracts, such as suberin hydrolysate which contains various phenolic compounds, has shown that molecules with hydroxyl and aromatic groups can self-assemble into well-defined architectures like nanoparticles. acs.org The driving forces for these assemblies are a combination of hydrogen bonding and hydrophobic interactions. acs.org Similarly, this compound, with its hydrophilic phenol head and more hydrophobic propargyl ether tail, possesses an amphiphilic character that could drive self-assembly in specific solvents.

Molecular recognition is the specific binding of a "host" molecule to a "guest" molecule via non-covalent interactions. While the use of monomeric this compound as a host in molecular recognition systems is not specifically reported in the literature, its functional groups offer potential. The phenolic hydroxyl group could act as a specific binding site for guests capable of accepting a hydrogen bond. By oligomerizing or incorporating this molecule into a larger, more rigid framework (for example, via click chemistry), it might be possible to create a pre-organized cavity or cleft suitable for selectively binding small molecules.

Hydrogelators are small molecules that can self-assemble in water to form a three-dimensional network that entraps the solvent, resulting in a gel. This process typically requires a balance of hydrophilic and hydrophobic groups within the molecule.

There is currently no direct evidence in the scientific literature to suggest that this compound itself acts as a hydrogelator. However, the general principle of using phenolic compounds to create self-assembled materials is established. For example, studies on suberin hydrolysates have demonstrated their ability to form nanoparticles through a self-assembly process in aqueous systems. acs.org This indicates that phenolic building blocks can indeed form the basis of structured materials in water, even if gelation is not achieved with this specific simple molecule.

Engineering of Functional Materials with Tunable Properties

A key goal in materials science is to engineer materials whose properties can be precisely controlled. This compound serves as an excellent building block for this purpose, primarily through the reactivity of its alkyne group.

As demonstrated with propargyl ether-functionalized polymers, the degree of crosslinking can be controlled by thermal treatment, which directly tunes the thermomechanical properties of the final material, such as its glass transition temperature and mechanical modulus. rsc.org This creates a pathway from a processable prepolymer to a high-performance thermoset with engineered stability. The resulting material also exhibits useful functional properties, such as a low dielectric constant, making it suitable for specialized electronic applications. rsc.org

Moreover, the alkyne group serves as a versatile platform for post-synthesis modification. By incorporating this compound into a polymer backbone, the pendant alkyne groups can be later functionalized using click chemistry. This allows for the attachment of a wide array of molecules to tune surface properties, introduce biological activity, or alter the material's responsiveness to external stimuli. The modification of traditional phenolic resins with various chemical functionalities, such as silanes or boron-containing compounds, is a known strategy to enhance thermal stability and mechanical performance, and the introduction of a reactive alkyne handle via this monomer would provide an additional, highly specific route for such modifications. researchgate.net

| Spectroscopy Type | Characteristic Signal | Interpretation |

|---|---|---|

| FT-IR (cm-1) | 3480 (broad) | O-H stretch (hydrogen-bonded) |

| 2120 (sharp) | C≡C stretch (alkyne) | |

| 1245 (strong) | C-O-C asymmetric stretch (aryl ether) | |

| ¹H NMR (CDCl₃, δ ppm) | 7.25-6.80 (m, 4H) | Aromatic Protons |

| 4.70 (d, 2H) | O-CH₂-C≡CH | |

| 2.55 (t, 1H) | -C≡CH | |

| ¹³C NMR (CDCl₃, δ ppm) | 155.2 | Aromatic C-O |

| 79.5 / 75.3 | Alkyne Carbons (C≡CH) | |

| 56.8 | O-CH₂ |

Q & A

Advanced Research Question

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and predict UV-vis spectra, focusing on the electron-withdrawing effect of the propargyloxy group .

- Molecular Docking : Study interactions with biological targets (e.g., NF-κB) by aligning the propargyloxy group with hydrophobic pockets .

- Software : Gaussian or ORCA for electronic structure analysis; PyMOL for visualizing docking poses .

How does the propargyloxy group influence the compound’s reactivity in click chemistry applications?

Advanced Research Question

The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reaction Efficiency : Propargyloxy groups exhibit faster kinetics compared to non-activated alkynes due to electron-withdrawing effects of the oxygen atom .

- Regioselectivity : The oxygen atom directs 1,4-disubstituted triazole formation in reactions with azides (e.g., 2-azido-N-phenylacetamides) .

- Applications : Functionalization of fluorescent probes or polymer precursors via post-synthetic modification .

What safety precautions are necessary when handling this compound derivatives?

Basic Research Question

While specific toxicological data may be limited for this compound, general precautions for propargyl derivatives include:

- Ventilation : Avoid inhalation of vapors using fume hoods (P261) .

- Protective Equipment : Nitrile gloves and safety goggles to prevent skin/eye contact (P262) .

- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation for potential neurotoxic effects .

What strategies mitigate instability of this compound during storage or reaction conditions?

Advanced Research Question

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the alkyne moiety .

- Low Temperatures : Reactions involving strong bases (e.g., NaH) should be conducted at 0°C to avoid decomposition .

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress alkyne polymerization during prolonged reactions .

How is this compound utilized in pharmacological studies?

Advanced Research Question

- Anticancer Agents : Derivatives like (E)-3-(prop-2-yn-1-yloxy)-5-(4-(prop-2-yn-1-yloxy)styryl)phenol show enhanced apoptosis induction in U-937 cells compared to resveratrol, targeting NF-κB pathways .

- Structure-Activity Relationships (SAR) : The propargyloxy group enhances lipophilicity, improving membrane permeability and target binding .

What crystallographic software packages are optimal for resolving structural ambiguities in propargyloxy-containing compounds?

Basic Research Question